Diethylstilbestrol disodium salt

Description

Systematic Nomenclature and Molecular Formula

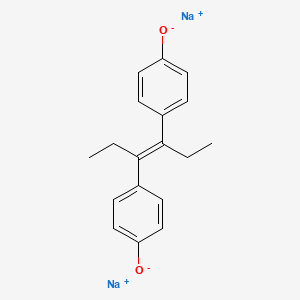

Diethylstilbestrol disodium salt is systematically named disodium;4-[(E)-4-(4-oxidophenyl)hex-3-en-3-yl]phenolate according to IUPAC conventions. Its molecular formula is C₁₈H₁₈Na₂O₂ , with a molecular weight of 312.3 g/mol . The compound is derived from the parent molecule diethylstilbestrol (DES) through substitution of two hydroxyl hydrogens with sodium ions, enhancing its aqueous solubility while preserving the planar stilbene backbone critical for estrogen receptor interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | Disodium;4-[(E)-4-(4-oxidophenyl)hex-3-en-3-yl]phenolate |

| Molecular Formula | C₁₈H₁₈Na₂O₂ |

| Molecular Weight | 312.3 g/mol |

| Parent Compound | Diethylstilbestrol (C₁₈H₂₀O₂) |

| CAS Registry Number | 63528-82-5 |

Crystallographic Analysis and Three-Dimensional Conformation

While detailed crystallographic data for this compound remain limited, its trans configuration is well-established, with the sodium ions stabilizing the phenolate oxygen atoms. The compound adopts a planar geometry due to conjugation across the central ethene bond, which facilitates π-π stacking interactions with aromatic residues in biological targets.

X-ray diffraction studies on related DES derivatives reveal that the sodium ions coordinate with water molecules in the crystal lattice, forming a hydrated structure. Molecular dynamics simulations further confirm that the disodium salt maintains a rigid backbone, with the ethyl groups oriented perpendicular to the plane of the aromatic rings.

Key Structural Features:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra (400 MHz, DMSO-d₆) exhibit distinct signals:

- Aromatic protons : Doublets at δ 7.53 ppm (J = 8.5 Hz) and δ 6.82 ppm (J = 8.5 Hz), corresponding to the para-substituted phenolic rings.

- Ethene protons : A singlet at δ 6.79 ppm, confirming the trans configuration of the central double bond.

- Ethyl groups : Multiplet resonances between δ 1.20–1.45 ppm (methylene) and δ 0.89–0.95 ppm (terminal methyl).

Table 2: 1H NMR Spectral Assignments

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 7.53 (d, J = 8.5 Hz) | Aromatic H ortho to phenolate |

| 6.82 (d, J = 8.5 Hz) | Aromatic H meta to phenolate |

| 6.79 (s) | Ethene protons (trans) |

| 1.20–1.45 (m) | Methylene groups (-CH₂-) |

| 0.89–0.95 (t) | Terminal methyl (-CH₃) |

Infrared (IR) Spectroscopy

IR spectra (KBr pellet) highlight functional groups:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption at 280 nm (ε = 12,500 M⁻¹cm⁻¹) due to π→π* transitions in the conjugated stilbene system. A weaker band at 320 nm (ε = 1,200 M⁻¹cm⁻¹) arises from n→π* transitions involving the phenolate oxygen lone pairs.

Table 3: UV-Vis Spectral Features

| λ_max (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|

| 280 | 12,500 M⁻¹cm⁻¹ | π→π* |

| 320 | 1,200 M⁻¹cm⁻¹ | n→π* |

Properties

CAS No. |

63528-82-5 |

|---|---|

Molecular Formula |

C18H18Na2O2 |

Molecular Weight |

312.3 g/mol |

IUPAC Name |

disodium;4-[(E)-4-(4-oxidophenyl)hex-3-en-3-yl]phenolate |

InChI |

InChI=1S/C18H20O2.2Na/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14;;/h5-12,19-20H,3-4H2,1-2H3;;/q;2*+1/p-2/b18-17+;; |

InChI Key |

IEUYBHJGPUETDA-QIKYXUGXSA-L |

SMILES |

CCC(=C(CC)C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Na+].[Na+] |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)[O-])/C2=CC=C(C=C2)[O-].[Na+].[Na+] |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Na+].[Na+] |

Related CAS |

56-53-1 (Parent) |

Origin of Product |

United States |

Scientific Research Applications

Therapeutic Uses in Veterinary Medicine

Urinary Incontinence Treatment

One of the primary applications of diethylstilbestrol in veterinary medicine is the treatment of urinary incontinence in spayed female dogs and cats. The compound enhances urethral tone, reducing urine leakage and dribbling .

Other Veterinary Applications

- Mismating : Used to induce estrus in cases of mismating.

- Prostatic Hypertrophy : Helps manage conditions related to enlarged prostate.

- Estrogen-Responsive Neoplasia : Utilized in treating certain tumors responsive to estrogen .

Endocrine Disruption Studies

Diethylstilbestrol is extensively studied for its role as an endocrine disruptor. Research indicates that prenatal exposure to DES can lead to significant health issues, including:

- Increased risk of cancers such as vaginal clear-cell adenocarcinoma and breast cancer in women exposed in utero.

- Alterations in DNA methylation patterns associated with adverse health outcomes .

Cancer Research

DES has been investigated for its efficacy in treating hormone-sensitive cancers, particularly prostate cancer. Studies show that DES and its derivatives can suppress androgen production, leading to tumor inhibition. The mechanisms involve:

- Induction of apoptosis in cancer cells.

- Disruption of microtubule formation, affecting cell division and proliferation .

Historical Context and Case Studies

Diethylstilbestrol was widely prescribed from 1946 until the early 1970s to prevent miscarriages and manage other reproductive issues. However, its use was linked to severe adverse effects, prompting a reevaluation of its safety:

Notable Case Studies

- Tulane University Study : Highlighted increased rates of miscarriages and premature births among women treated with DES compared to controls .

- University of Chicago Experiments : Found associations between DES exposure and various reproductive tract abnormalities, including cervical dysplasia and uterine structural defects .

Summary Table of Applications

| Application Area | Specific Uses | Notable Effects/Outcomes |

|---|---|---|

| Veterinary Medicine | Urinary incontinence, mismating, prostatic issues | Enhanced urethral tone; management of tumors |

| Cancer Treatment | Prostate cancer | Tumor inhibition via apoptosis induction |

| Endocrine Disruption | Research on health impacts from prenatal exposure | Increased cancer risks; DNA methylation changes |

| Historical Significance | Miscarriage prevention | Associated reproductive tract abnormalities |

Chemical Reactions Analysis

Step 1: Phosphorylation of Diethylstilbestrol

DES reacts with phosphorus oxychloride (POCl₃) in the presence of organic bases (e.g., pyridine or diethylamine) to form mono- or diphosphate esters. The base binds hydrogen chloride generated during the reaction, preventing side reactions .

| Reaction Conditions | Monoester | Diphosphate Ester |

|---|---|---|

| Molar ratio (DES:POCl₃) | 1:1 | 1:>2 (excess POCl₃) |

| Temperature | Boiling POCl₃ (~107°C) | Boiling POCl₃ (~107°C) |

| Base used | Pyridine | Pyridine or diethylamine |

| Key product | Monophosphate ester | Diphosphate ester |

Step 2: Neutralization to Disodium Salt

The phosphate ester undergoes neutralization with sodium hydroxide (NaOH) or metallic sodium in ethanol, followed by precipitation with acetone to yield the disodium salt :

Purification : The product is dissolved in absolute ethanol, filtered through animal charcoal, and precipitated with acetone, yielding a colorless, water-soluble powder .

Stability and Reactivity

The disodium salt exhibits specific incompatibilities and degradation pathways:

Incompatible Reactions

-

Oxidizing Agents : Reacts with peroxides, chlorates, and halogens (e.g., chlorine, bromine), leading to decomposition .

-

Strong Acids : Protonation reverses salt formation, regenerating the free phosphate ester .

-

High Temperatures : Thermal degradation occurs above 190°C, forming unidentified byproducts .

Hydrolysis

In aqueous acidic conditions (pH < 5), the disodium salt undergoes hydrolysis to release free DES and phosphoric acid :

This reaction is minimized at neutral to alkaline pH, where the salt remains stable.

Metabolic and Oxidation Reactions

While primarily biochemical, in vitro studies reveal oxidation pathways relevant to chemical reactivity:

Quinone Formation

DES disodium salt is oxidized to DES-4',4''-quinone by microsomal enzymes in the presence of cofactors like cumene hydroperoxide or NADPH :

Key Findings :

Comparison with Similar Compounds

Estradiol-17β

- Receptor Affinity : Estradiol-17β, a natural estrogen, binds ERs with high affinity but undergoes rapid metabolism, limiting its duration of action. DES disodium salt exhibits similar ER-binding efficacy but with sustained activity due to structural stability .

- Cytocidal Activity : In ER-positive breast cancer cells (MCF-7), DES disodium salt reduced cell survival to 1/e at 2.27 nmol/mL, comparable to estradiol-17β, which lacks cytocidal effects even at 200 µM .

Tamoxifen

- Mechanism : Tamoxifen, a selective ER modulator (SERM), antagonizes ERs in breast tissue. DES disodium salt, however, acts as a full agonist.

- Efficacy: ER-positive cells were 6-fold more sensitive to tamoxifen (DO = 0.601 nmol/mL) than ER-negative cells (DO = 3.64 nmol/mL). 2.80 nmol/mL for ER-positive and ER-negative cells, respectively) .

Table 1: Cytocidal Activity of DES Disodium Salt vs. Tamoxifen in Breast Cancer Cells

| Compound | ER-Positive (DO, nmol/mL) | ER-Negative (DO, nmol/mL) | ER Dependency (p-value) |

|---|---|---|---|

| DES Disodium Salt | 2.27 | 2.80 | Not significant |

| Tamoxifen | 0.601 | 3.64 | <0.001 |

Environmental Persistence and Degradation

Natural Estrogens (e.g., Estradiol)

- Degradation : Estradiol degrades rapidly in environmental matrices (half-life < 7 days). DES disodium salt, however, persists longer, with a half-life of 1.645–5.295 days in microbial-rich conditions .

- Biodegradation : Aspergillus oryzae M-4 degrades 100 mg/L DES disodium salt by 93% in 9 days under optimal conditions (30°C, pH 6.5) .

Functional Comparison with Other Disodium Salts

EDTA Disodium Salt (EDTA-Na₂)

- Chelation Capacity: EDTA-Na₂ is a potent chelator of Fe²⁺ and Cu²⁺. DES disodium salt lacks chelation properties but shares the disodium group for solubility enhancement. In metal removal assays, EDTA achieved 84% Cu²⁺ removal from contaminated soil, far exceeding DES disodium salt’s non-chelating role .

Table 2: Metal Chelation Efficacy of Disodium Salts

| Compound | Fe²⁺ Chelation (vs. EDTA-Na₂) | Cu²⁺ Chelation (vs. EDTA-Na₂) | Primary Application |

|---|---|---|---|

| EDTA Disodium Salt | High | High | Metal detoxification |

| DES Disodium Salt | None | None | Estrogenic activity |

| Disodium Pyrophosphate | Moderate | Low | Calcification inhibition |

Disodium Pyrophosphate

- Biological Role: Inhibits lead acetate-induced calcification in mice by interacting directly with lead salts.

Research and Regulatory Considerations

DES disodium salt’s legacy as a model endocrine disruptor informs regulatory assessments of environmental estrogens (e.g., bisphenol A, DDT) . Its dual role as a therapeutic agent and carcinogen underscores the need for rigorous structure-activity studies when designing safer analogs. Current research prioritizes biodegradation pathways and receptor-specific modifications to mitigate off-target effects .

Q & A

Q. What standardized protocols are recommended for assessing the purity of diethylstilbestrol disodium salt in experimental settings?

Purity assessment typically involves spectrophotometric analysis. A validated method includes dissolving the compound in sodium hydroxide solution (1 in 500) and comparing absorbance at 420 nm against a pyridine standard after reaction with cyanogen bromide reagent. This protocol ensures detection of impurities at levels ≤0.5% . For new batches, coupling this with high-performance liquid chromatography (HPLC) or mass spectrometry (MS) enhances accuracy, particularly when verifying structural integrity .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Critical parameters include strict control of reaction pH (preferably alkaline conditions) and stoichiometric ratios during salt formation. Documentation of solvent purity (e.g., sodium hydroxide solution preparation) and temperature stability (±2°C) during crystallization is essential. For traceability, provide detailed characterization data (e.g., NMR, IR spectra) in supplementary materials, adhering to journal guidelines for compound validation .

Q. What are the primary mechanisms by which this compound exerts estrogenic effects in experimental models?

DES disodium salt acts as a synthetic estrogen agonist, binding to estrogen receptors (ERα/ERβ) with higher affinity than endogenous estradiol. Its disodium formulation enhances solubility for in vitro assays. Researchers should validate receptor binding via competitive radioligand assays and correlate results with transcriptional activation (e.g., luciferase reporter assays in ER-positive cell lines) .

Advanced Research Questions

Q. How can factorial experimental designs optimize this compound formulations for targeted drug delivery?

A 3² factorial design (varying parameters like chitosan–EDTA ratios and processing temperatures) can identify optimal conditions for nanoparticle encapsulation. Measure outcomes such as zeta potential (for stability) and particle size (via dynamic light scattering). This approach balances solubility (enhanced by the disodium salt) with controlled release kinetics . For in vivo models, incorporate pharmacokinetic parameters (e.g., bioavailability, tissue distribution) into the design .

Q. What strategies resolve contradictions in data on DES disodium salt’s transgenerational epigenetic effects?

Discrepancies may arise from differences in exposure timing (e.g., gestational vs. postnatal), species-specific metabolism, or epigenetic assay sensitivity. Mitigate these by:

Q. How can DES disodium salt serve as a model compound for studying environmental estrogenic pollutants?

DES’s well-characterized estrogenic activity provides a benchmark for functional assays. Develop comparative toxicity profiles by:

- Co-exposing cell lines (e.g., MCF-7) to DES and pollutants (e.g., bisphenol A, DDT).

- Quantifying ER activation via transcriptomic analysis (RNA-seq) and pathway enrichment (KEGG, GO).

- Correlating in vitro data with in vivo outcomes (e.g., uterine hyperplasia in rodents) to establish predictive models .

Methodological Guidance

Q. How should researchers design longitudinal studies to evaluate DES disodium salt’s carcinogenic potential?

- Cohort Selection : Use stratified sampling to include DES-exposed and unexposed populations, with rigorous confirmation of exposure history (e.g., medical records).

- Endpoint Analysis : Combine histopathology (e.g., vaginal adenocarcinoma screening) with molecular markers (e.g., p53 mutations, Ki-67 proliferation index).

- Bias Mitigation : Blind pathologists to exposure status and use matched controls for confounding variables (e.g., age, hormone levels) .

Q. What are best practices for integrating DES disodium salt into biochemical assays studying glycosylation pathways?

- Substrate Preparation : Dissolve DES disodium salt in phosphate-buffered saline (pH 7.4) to prevent precipitation.

- Enzymatic Assays : Use alkaline phosphatase (ALP) activity assays with 4-nitrophenyl phosphate (4-NPP) as a substrate; monitor DES interference via negative controls.

- Data Normalization : Express results relative to vehicle-treated groups to account for baseline metabolic variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.